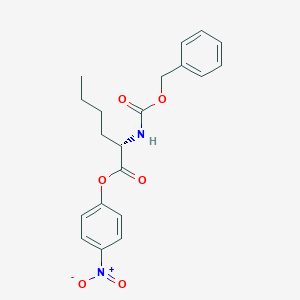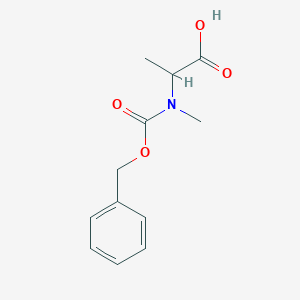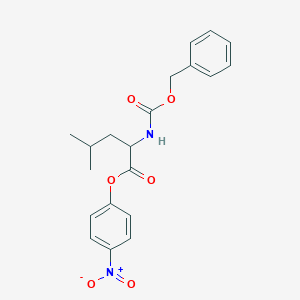
Z-Asn-onp
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Z-L-asparagine 4-nitrophenyl ester, commonly referred to as Z-Asn-ONp, is a synthetic compound with the molecular formula C18H17N3O7 and a molecular weight of 387.34 g/mol . It is a derivative of L-asparagine, where the amino group is protected by a benzyloxycarbonyl (Z) group, and the carboxyl group is esterified with 4-nitrophenol. This compound is primarily used in peptide synthesis and biochemical research due to its stability and reactivity.
科学研究应用
Z-L-asparagine 4-nitrophenyl ester has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides, where the Z group protects the amino group during coupling reactions.
Biochemical Studies: The compound is utilized in enzymatic studies to investigate the activity of proteases and other enzymes that cleave peptide bonds.
Drug Development: It serves as a model compound in the development of enzyme inhibitors and other therapeutic agents.
Industrial Applications: Z-L-asparagine 4-nitrophenyl ester is used in the production of specialty chemicals and as an intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Z-L-asparagine 4-nitrophenyl ester typically involves the reaction of N-benzyloxycarbonyl-L-asparagine with 4-nitrophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) in an organic solvent like N,N-dimethylformamide (DMF) . The reaction proceeds under mild conditions, usually at room temperature, to yield the desired ester.
Industrial Production Methods: While specific industrial production methods for Z-L-asparagine 4-nitrophenyl ester are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques such as recrystallization or chromatography to obtain the compound in high yield and purity.
化学反应分析
Types of Reactions: Z-L-asparagine 4-nitrophenyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield Z-L-asparagine and 4-nitrophenol.
Substitution: The nitrophenyl ester group can be substituted by nucleophiles such as amines or alcohols, forming new amide or ester bonds.
Reduction: The nitro group in 4-nitrophenol can be reduced to an amino group under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Typically performed using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.
Substitution: Nucleophiles such as primary amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Major Products:
Hydrolysis: Z-L-asparagine and 4-nitrophenol.
Substitution: Corresponding amides or esters, depending on the nucleophile used.
Reduction: Z-L-asparagine 4-aminophenyl ester.
作用机制
The mechanism of action of Z-L-asparagine 4-nitrophenyl ester primarily involves its role as a substrate or inhibitor in enzymatic reactions. The ester bond can be cleaved by proteases, releasing Z-L-asparagine and 4-nitrophenol. The Z group protects the amino group, preventing unwanted side reactions during peptide synthesis. The nitrophenyl ester moiety can also act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new amide or ester bonds.
相似化合物的比较
Z-L-asparagine methyl ester: Similar to Z-L-asparagine 4-nitrophenyl ester but with a methyl ester group instead of a nitrophenyl ester.
Z-L-asparagine ethyl ester: Contains an ethyl ester group instead of a nitrophenyl ester.
Z-L-glutamine 4-nitrophenyl ester: Similar structure but with a glutamine residue instead of asparagine.
Uniqueness: Z-L-asparagine 4-nitrophenyl ester is unique due to the presence of the nitrophenyl ester group, which provides distinct reactivity and stability compared to other ester derivatives. The nitrophenyl group also allows for easy monitoring of reactions through spectroscopic methods, as it absorbs strongly in the ultraviolet-visible region.
属性
CAS 编号 |
3256-57-3 |
|---|---|
分子式 |
C18H17N3O7 |
分子量 |
387.3 g/mol |
IUPAC 名称 |
(4-nitrophenyl) (2R)-4-amino-4-oxo-2-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C18H17N3O7/c19-16(22)10-15(20-18(24)27-11-12-4-2-1-3-5-12)17(23)28-14-8-6-13(7-9-14)21(25)26/h1-9,15H,10-11H2,(H2,19,22)(H,20,24)/t15-/m1/s1 |
InChI 键 |
YLWIFNIVONXXMG-OAHLLOKOSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC(=O)N)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
手性 SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CC(=O)N)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
规范 SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC(=O)N)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
| 3256-57-3 | |
同义词 |
Z-ASN-ONP; 3256-57-3; AmbotzZAA1196; Z-L-Asn-ONp; AC1ODV5S; SCHEMBL6446029; CHEMBL3278837; CTK8G3853; MolPort-004-964-095; YLWIFNIVONXXMG-HNNXBMFYSA-N; C18H17N3O7; ZINC2571405; 7858AH; AKOS025289374; VA50006; AK170088; AB0089900; Benzyloxycarbonyl-L-asparaginep-nitrophenylester; benzyloxycarbonyl-L-asparaginep-nitrophenylester; benzyloxycarbonyl-L-asparagine-4-nitrophenylester; L-Asparagine,N2-[(phenylmethoxy)carbonyl]-,4-nitrophenylester; (4-nitrophenyl)(2S)-4-amino-4-oxo-2-(phenylmethoxycarbonylamino)butanoate; 4-nitrophenyl(2S)-2-{[(benzyloxy)carbonyl]amino}-3-carbamoylpropanoate |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















